molecular formula C14H9BrN2O B3032794 2-(4-Bromophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde CAS No. 52236-69-8

2-(4-Bromophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde

Cat. No.: B3032794
CAS No.: 52236-69-8
M. Wt: 301.14 g/mol
InChI Key: MEVIQJUAXUCPMB-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde is a heterocyclic compound with the molecular formula C13H9BrN2. It is a derivative of imidazo[1,2-a]pyridine, which is known for its valuable applications in organic synthesis and pharmaceutical chemistry .

Scientific Research Applications

2-(4-Bromophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde has several applications in scientific research:

Mechanism of Action

While the specific mechanism of action for this compound is not explicitly mentioned in the search results, imidazopyridines are recognized as important scaffolds in medicinal chemistry due to their wide range of applications .

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral, Eye Dam. 1, Skin Irrit. 2, and STOT SE 3 . It is recommended to avoid ingestion and inhalation, and to wear personal protective equipment/face protection .

Future Directions

Imidazopyridine is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character . Therefore, the future directions of this compound could involve further exploration of its applications in these fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde typically involves the condensation of 2-phenylimidazo[1,2-a]pyridine with 4-bromobenzaldehyde. This reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

2-(4-Bromophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde can be compared with other imidazo[1,2-a]pyridine derivatives, such as:

Properties

IUPAC Name

2-(4-bromophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrN2O/c15-11-6-4-10(5-7-11)14-12(9-18)17-8-2-1-3-13(17)16-14/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEVIQJUAXUCPMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=C(N2C=C1)C=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70373738
Record name 2-(4-bromophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70373738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52236-69-8
Record name 2-(4-bromophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70373738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-Bromophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
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2-(4-Bromophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
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